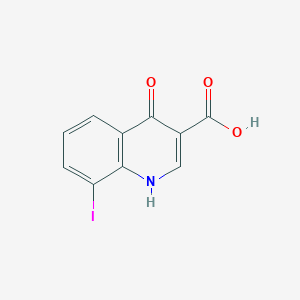

8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a halogenated quinolone derivative characterized by an iodine substituent at the 8-position of the quinoline core. This compound serves as a key intermediate in medicinal chemistry, particularly in palladium-catalyzed coupling reactions for synthesizing fused heterocyclic systems (e.g., pyrroloquinolines) . Its structure combines the 4-oxo-quinoline scaffold, a hallmark of fluoroquinolone antibiotics, with the reactive iodine atom, enabling diverse functionalization.

Properties

IUPAC Name |

8-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJIHHQENNRCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619649 | |

| Record name | 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832717-34-7 | |

| Record name | 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the iodination of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve multi-step synthesis, including the protection and deprotection of functional groups to achieve the desired substitution pattern .

Chemical Reactions Analysis

8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction, altering the oxidation state of the nitrogen atom or the carbonyl group.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives .

Scientific Research Applications

8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacterial cells . Additionally, it may interact with cellular receptors involved in signal transduction pathways, thereby modulating various biological processes .

Comparison with Similar Compounds

Key Insights :

- Iodo vs. Bromo/Nitro : The iodine atom’s larger atomic radius and weaker C–I bond enhance its utility in cross-coupling reactions compared to bromo or nitro analogs, which require harsher conditions for functionalization .

- Methyl Substituent : The electron-donating methyl group reduces electrophilicity at position 8, limiting its use in coupling reactions but improving metabolic stability in vivo .

Key Insights :

- Halogen Position : Chloro substituents at positions 5,6,8 (compound 3.7) show superior kinase inhibition compared to 7,8-dichloro derivatives, highlighting the importance of substitution pattern .

- Methyl vs. Halogens: The methyl derivative exhibits strong Gram-positive activity, suggesting non-halogenated substituents can retain efficacy while avoiding halogen-related toxicity .

Key Insights :

- Iodo Derivatives : Higher molecular weight and lipophilicity may reduce aqueous solubility, necessitating formulation optimization for drug delivery .

- Safety : Iodo and bromo analogs share similar hazards (e.g., skin/eye irritation), whereas nitro derivatives may pose additional risks due to nitro group toxicity .

Biological Activity

8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step chemical reactions. A notable method includes the use of palladium-catalyzed coupling reactions to form the quinoline structure. The compound's structure includes an iodo substituent at the 8-position, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 4-oxo-1,4-dihydroquinolines exhibit significant antimicrobial activity. For instance, a study on related compounds indicated that they possess antibacterial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | E. coli |

| 8-Iodo-4-oxo | TBD | TBD |

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. It has been shown that modifications at specific positions can enhance selectivity and potency against certain kinases. For example, structural modifications to the quinoline core have led to compounds with IC50 values in the nanomolar range against DYRK1A kinase . This selectivity is particularly relevant in neurodegenerative diseases where DYRK1A is implicated.

Table 2: Kinase Inhibitory Activity

| Compound Name | Kinase Target | IC50 (nM) |

|---|---|---|

| Compound C | DYRK1A | 6 |

| Compound D | CLK | >200 |

Study on Neuroprotective Effects

In a recent study focusing on neuroprotective effects, researchers evaluated various derivatives of quinoline compounds, including this compound. The results indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Anticancer Activity

Another significant area of research has explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the iodo group appears to enhance this activity by increasing lipophilicity and facilitating cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.